(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
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Overview
Description
“(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid” appears to be a morpholine derivative. Morpholine is a common chemical structure found in a variety of pharmaceuticals and research compounds. The “tert-butoxycarbonyl” group is a common protecting group used in organic synthesis, suggesting this compound may be an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar morpholine derivatives often involves the reaction of an amine with a suitable carboxylic acid or ester, possibly using a coupling agent. The “tert-butoxycarbonyl” group could be introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base.Molecular Structure Analysis
The molecule contains a six-membered morpholine ring, which is a heterocycle containing both nitrogen and oxygen atoms. The “2R,6R” notation indicates the configuration of the chiral centers in the molecule, while the “tert-butoxycarbonyl” group is likely attached to the nitrogen atom of the morpholine ring.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, the carboxylic acid group could potentially be involved in esterification or amidation reactions, and the “tert-butoxycarbonyl” group could be removed under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. This compound likely has some degree of polarity due to the presence of the morpholine ring and the carboxylic acid group, which could influence its solubility and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
- Preparation of α,β,β-Trisubstituted β-Hydroxycarboxylic Acids : The compound is used as an intermediate in synthesizing α,β,β-trisubstituted β-hydroxycarboxylic acids, exploiting its exocyclic double bonds (Amberg & Seebach, 1990).
- Formation of Anhydrides and Esters : A reaction involving this compound and carboxylic acids, catalyzed by weak Lewis acids, leads to the formation of esters and anhydrides (Bartoli et al., 2007).
Pharmaceutical Research
- Renin Inhibitors : The compound is a crucial intermediate in the synthesis of renin inhibitory peptides, specifically for creating angiotensinogen analogues that are potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).
Synthesis of Other Chemical Compounds
- Synthesis of Piperidinedicarboxylic Acid Derivatives : It is used in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, highlighting its versatility in stereochemical applications (Xue et al., 2002).
- Chiral Hydrogen Bond Donor Catalysts : The compound contributes to the development of chiral hydrogen bond donor catalysts for enantioselective α-aminations of 1,3-dicarbonyl compounds (Kumar et al., 2016).
Crystallography and Structural Analysis
- Crystal Structure Studies : The compound has been utilized in crystallography, with its reaction products being analyzed for their molecular structure and bonding interactions (Wang et al., 2011).
Biochemical Applications
- Synthesis of Protected Amino Acid Derivatives : It serves as a key component in the synthesis of protected amino acid derivatives, highlighting its importance in the field of biochemistry (Temperini et al., 2020).
Safety And Hazards
Without specific information, it’s hard to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future directions for this compound would depend on its intended use or the research context in which it’s being studied. It could potentially be used as an intermediate in the synthesis of more complex molecules, or it could be studied for potential biological activity.
properties
IUPAC Name |
(2R,6R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMIYSXHHOKJEZ-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid |
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